4,4'-Diphenylmethane diisocyanate

Catalog No.
S563828
CAS No.
101-68-8
M.F
C15H10N2O2
OCNC6H4CH2C6H4NCO
C15H10N2O2
M. Wt
250.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Diphenylmethane diisocyanate

CAS Number

101-68-8

Product Name

4,4'-Diphenylmethane diisocyanate

IUPAC Name

1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

Molecular Formula

C15H10N2O2
OCNC6H4CH2C6H4NCO
C15H10N2O2

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C15H10N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8H,9H2

InChI Key

UPMLOUAZCHDJJD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O

Solubility

Insoluble (NTP, 1992)
In water, 1.51 mg/L at 25 °C (est)
Soluble in acetone, benzene, kerosene, and nitrobenzene
Solubility in water: reaction
0.2%

Synonyms

1,1'-methylenebis(4-isocyanatobenzene), 1,1-methylenebis(phenyl)diisocyanate, 4,4'-diisocyanatodiphenylmethane, 4,4'-diphenylmethane diisocyanate, 4,4'-methylene bisphenyl diisocyanate, 4,4'-methylenebis(phenylisocyanate), 4,4'-methylenediphenyl diisocyanate, diphenylmethane diisocyanate, diphenylmethane-4,4'-diisocyanate, methylene diphenyl diisocyanate, methylenebis(phenyl isocyanate), p,p'-diphenylmethane diisocyanate

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O

Synthesis of Polyurethanes:

MDI is a crucial component in the synthesis of polyurethanes, a versatile class of polymers with diverse applications. It reacts with polyols (molecules containing multiple alcohol groups) to form strong covalent bonds through a process called chain extension. This reaction leads to the creation of various polyurethane structures with unique properties depending on the selection of MDI and polyol types. Researchers utilize MDI in the development of novel polyurethanes with specific characteristics for various scientific fields, including:

  • Biomedical engineering: MDI-based polyurethanes are being explored for the development of biocompatible materials for tissue engineering, drug delivery systems, and artificial organs due to their tailorable properties like biodegradability, mechanical strength, and surface chemistry [].
  • Energy storage: Research is ongoing to explore MDI-containing polyurethanes for their potential application in energy storage devices like lithium-ion batteries. These polyurethanes can be designed to possess specific functionalities that enhance the battery's performance and safety [].
  • Catalysis: MDI-derived polyurethanes are being investigated as catalyst supports due to their ability to incorporate functional groups that can selectively bind and activate desired reactants, leading to efficient and targeted catalysis processes [].

Material Characterization:

MDI serves as a valuable tool in material characterization research. It can be used to create specific polyurethane structures with well-defined properties, which are then employed as reference materials for various analytical techniques. These techniques include:

  • Solid-state nuclear magnetic resonance (NMR) spectroscopy: MDI-based polyurethanes with precisely positioned functional groups can be used as reference materials to study the local chemical environment and dynamics of molecules within complex materials using solid-state NMR [].
  • Chromatographic separation techniques: Polyurethanes derived from MDI can be utilized as stationary phases in chromatography columns for the separation and purification of various biomolecules and other chemical compounds due to their unique interaction properties [].

Additionally, MDI is employed in various other scientific research areas, such as:

  • Adhesion science: Studying the interaction between MDI and different surfaces to develop improved adhesives with enhanced bonding strength and durability [].
  • Environmental science: Investigating the environmental fate and degradation of MDI to assess its potential impact on ecological systems [].

4,4'-Diphenylmethane diisocyanate, also known as methylene diphenyl diisocyanate or simply diphenylmethane diisocyanate, is an aromatic diisocyanate with the chemical formula C15H10N2O2C_{15}H_{10}N_{2}O_{2} and a molecular weight of approximately 250.25 g/mol. It appears as a light yellow solid that is insoluble in water and has a melting point of 39-43 °C. This compound is primarily utilized in the production of polyurethane foams, which are essential in various applications ranging from insulation materials to adhesives and coatings .

MDI is a hazardous compound and requires proper handling and safety precautions.

  • Toxicity: MDI is harmful if inhaled or absorbed through the skin and can cause irritation, sensitization, and respiratory problems [, , ]. Chronic exposure may lead to occupational asthma [].
  • Flammability: MDI can burn, but its high flashpoint indicates it's not readily flammable at room temperature [].
  • Reactivity: MDI can react violently with water or alcohols, releasing flammable and toxic gases [].
That may yield hazardous byproducts. For instance, when exposed to moisture or reactive compounds such as amines or alcohols, it can lead to vigorous reactions that release toxic gases. Research highlights the importance of understanding these interactions for safe handling practices in industrial settings .

The biological activity of 4,4'-diphenylmethane diisocyanate is significant due to its allergenic properties. Exposure can lead to respiratory issues such as asthma and allergic reactions. Acute inhalation may cause sensitization and asthma in humans, while dermal contact can induce dermatitis and eczema. Chronic exposure has been linked to long-term respiratory impairments . Studies indicate that it may also have reproductive and developmental effects, although data remain limited in this area .

The synthesis of 4,4'-diphenylmethane diisocyanate typically involves the reaction of aniline with formaldehyde to produce 4,4'-methylenedianiline. This intermediate is then treated with phosgene in a controlled manner to yield the desired diisocyanate. The process may involve two mechanisms: "phosgenations first" or "step-wise phosgenations," depending on the desired product characteristics. After synthesis, distillation and fractionation are employed to purify the product from other isomers and oligomers .

4,4'-Diphenylmethane DiisocyanateTwo isocyanates at para positionsRigid polyurethane foams2,4-Diphenylmethane DiisocyanateIsomers with different reactivitiesFlexible foamsToluene DiisocyanateAromatic structure with two isocyanatesCoatings and flexible foamsHexamethylene DiisocyanateAliphatic structureSpecialty coatings and elastomers

The uniqueness of 4,4'-diphenylmethane diisocyanate lies in its balance of reactivity and stability compared to its counterparts. Its symmetrical structure allows for consistent performance in polyurethane synthesis while minimizing byproduct formation during reactions .

Several compounds share structural similarities with 4,4'-diphenylmethane diisocyanate. Notable examples include:

  • 2,4-Diphenylmethane Diisocyanate: This isomer has differing reactivities between its isocyanate groups due to steric hindrance.
  • Toluene Diisocyanate: A widely used alternative in polyurethane production but with different properties and applications.
  • Hexamethylene Diisocyanate: Used primarily for making specialty polyurethanes; it has a different chain length affecting physical properties.
CompoundStructural FeaturesKey

Physical Description

Diphenylmethane-4,4-diisocyanate is a light yellow colored solid. It is not soluble in water. It may be toxic by ingestion, inhalation, or skin absorption. If in a solution it may or may not burn depending on the nature of the material and/or the solvent. It is used to make plastics.
Liquid; OtherSolid; OtherSolid, Liquid
WHITE-TO-PALE-YELLOW CRYSTALS OR FLAKES.
White to light-yellow, odorless flakes.
White to light-yellow, odorless flakes. [Note: A liquid above 99°F.]

Color/Form

Light-yellow, fused solid
Crystals
White to light yellow flakes [Note: A liquid above 99 degrees F]

XLogP3

5.4

Boiling Point

381 to 390 °F at 5 mm Hg (NTP, 1992)
at 100kPa: 314 °C
597°F

Flash Point

425 °F (NTP, 1992)
396 °F (OPEN CUP)
196 °C c.c.
390°F

Vapor Density

Relative vapor density (air = 1): 8.6

Density

1.2 at 68 °F (USCG, 1999)
Relative density (water = 1): 1.2
1.23 (Solid at 77°F) 1.19 (Liquid at 122°F)

LogP

log Kow = 5.22 (est)

Odor

Odorless

Melting Point

99 °F (NTP, 1992)
38.0 °C
37 °C
99°F

UNII

B0LO6BBS8C

GHS Hazard Statements

Aggregated GHS information provided by 2070 companies from 37 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.72%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (96.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (99.08%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (89.76%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5e-06 mm Hg at 77 °F (NIOSH, 2016)
5.00e-06 mmHg
5.0X10-6 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible
0.000005 mmHg at 77°F
(77°F): 0.000005 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

101-68-8
26447-40-5

Wikipedia

4,4'-methylenediphenyldiisocyanate

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Reactive - 1st degree

Methods of Manufacturing

The production of PMDI /polymeric methylenediphenyl diisocyanate/ involves condensation of aniline with formaldehyde in the presence of hydrochloric acid to give oligomeric di- and polyamines that are phosgenated without further need of purification. The percentage distribution of the homologues and isomers of MDA /methylenedianiline/ depends on the ratio of aniline to formaldehyde, the acid concentration, and the reaction conditions. Monomeric MDI is obtained from PMDI by continuous thin-film distillation.
Pure diphenylmethane 4,4'-diisocyanate formed through a two-step process beginning with the condensation reaction between aniline and formaldehyde, yielding diphenylmethane diamine. A subsequent phosgenation gives the aromatic isocyanate MDI.

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Construction
Do It Yourself Consumer Automotive Application
Electrical equipment, appliance, and component manufacturing
Furniture and related product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Transportation equipment manufacturing
Benzene, 1,1'-methylenebis[4-isocyanato-: ACTIVE
The market split is roughly 80 percent polymeric and 20 percent pure MDI.

Analytic Laboratory Methods

Method: NIOSH 5521, Issue 2; Procedure: high performance liquid chromatography, electrochemical and ultra violet detection; Analyte: methylene bisphenyl isocyanate (urea derivatives of isocyanate); Matrix: air; Detection Limit: 0.1 ug diisocyanate/sample.
Method: NIOSH 5522, Issue 1; Procedure: high performance liquid chromatography, florescence detector/electrochemical detector; Analyte: methylene bisphenyl isocyanate (tryptamine derivatives of isocyanate); Matrix: air; Detection Limit: 0.3 ug/sample.
Method: NIOSH 5525, Issue 1; Procedure: high performance liquid chromatography, ultraviolet/fluorecence detection; Analyte: methylene bisphenyl isocyanate (MAP derivatives of isocyanate); Matrix: air; Detection Limit: 0.2 nmole NCO per sample.
Method: OSHA 18; Procedure: high pressure liquid chromatography; Analyte: methylene bisphenyl diisocyanate; Matrix: air; Detection Limit: 0.10 ppb.
For more Analytic Laboratory Methods (Complete) data for 4,4'-Methylenediphenyl Diisocyanate (12 total), please visit the HSDB record page.

Storage Conditions

Isocyanates are transported in railroad tank cars, tank trucks, tanks in ships, containers, and drums. They are stored in steel tanks and processed in steel equipment. For long-term storage stainless steel is recommended. To avoid contamination by atmospheric moisture, a dry air or inert gas blanket is essential. /Isocyanates/

Dates

Modify: 2023-08-15

Gorilla Glue Ingestion in Dogs: 22 Cases (2005-2019)

Sarah Friday, Christina Murphy, Daniel Lopez, Philipp Mayhew, David Holt
PMID: 33770163   DOI: 10.5326/JAAHA-MS-7126

Abstract

Gorilla Glue contains methylene diphenyl diisocyanate that expands significantly and hardens once exposed to moisture. Case reports of methylene diphenyl diisocyanate glue ingestion in dogs document gastrointestinal foreign body formation and mechanical obstruction. Medical record queries from four veterinary hospitals identified 22 dogs with Gorilla Glue ingestion. Records were evaluated retrospectively to characterize clinical presentation, diagnostic findings, treatment, and patient outcome. Vomiting was the most common clinical sign (n = 11), with a median time from ingestion to presentation of 42 hr. Abnormal abdominal palpation (e.g., pain) was the most reported examination finding (n = 13). Radiographs were performed in 18/22 dogs, with Gorilla Glue expansion described as granular or mottled soft tissue with gas in the stomach. In 73% (11/15) of dogs requiring surgery, history, clinical findings, and survey abdominal radiographs sufficed to proceed with celiotomy. Surgical removal of the Gorilla Glue foreign body was performed via gastrotomy (n = 14) or gastrotomy and duodenotomy (n = 1). Endoscopic removal was performed in one dog. One dog with suspected mechanical obstruction was euthanized owing to financial constraints. Remaining cases were managed conservatively (n = 5). Short-term prognosis following appropriate fluid therapy and surgical or endoscopic removal was very good.


On-site comparison of the OSHA 47, Asset EZ4-NCO, Iso-Chek, DAN, and CIP10 methods for measuring methylene diphenyl diisocyanate (MDI) at an oriented-strand board (OSB) factory

Simon Aubin, El Mekki Hamdi, Audrey Joly, Philippe Sarazin, Jacques Lesage, Livain Breau, Mark Spence, Sébastien Gagné
PMID: 33196402   DOI: 10.1080/15459624.2020.1834111

Abstract

Diisocyanates are occupational contaminants and known sensitizers causing irritation (skin and respiratory tract) as well as occupational asthma. Because of their physicochemical properties (semi-volatile and high reactivity) and low occupational limits, diisocyanate exposure evaluation is still a challenge nowadays for industrial hygienists and laboratories. The objective of this study was to compare the methylene diphenyl diisocyanate (MDI) concentrations measured by five methods using different collection or derivatization approaches in an oriented-strand board (OSB) factory. The methods used were: OSHA 47 (filter, 1-(2-pyridyl)piperazine) (OSHA), Asset EZ4-NCO (denuder and filter, dibutylamine) (Asset), Iso-Chek (double-filter, 9-(N-methylaminomethyl) anthracene and 1,2-methoxyphenylpiperazine), DAN (filter, 1,8-diaminonaphthalene), and CIP10 (centrifugation, 1,2-methoxyphenylpiperazine). Real-time monitoring of particle concentration and size distribution was performed to explain the potential bias between methods. The comparison study was performed over 3 consecutive days, generating at least 18 replicates for each of the 5 methods. The results of each methods were compared using linear mixed effect modeling. Compared to Asset, which yielded the highest concentrations overall, the OSHA method provided the smallest bias with -18% (95% CI [-61;24]) (not significant) for MDI monomer and the DAN method provided the smallest bias with -30 (95% CI [-70;9]) (not significant) for Total Reactive Isocyanate Group (TRIG). The CIP10 and Iso-Chek methods provided the largest biases for MDI monomer (-83% (95% CI [-115;-51]) and -78% (95% CI [-110;-46]), respectively) as well as for TRIG (-87% (95% CI [-120;-55]) and -75% (95% CI [-107;-44]), respectively). The underestimations of the CIP10 and Iso-Chek were explained by its inefficient sampling principle for fines particles and the use of a non-impregnated filter to collect aerosol MDI, respectively. This study confirms that impregnated filter, including denuding device such as the Asset EZ4-NCO sampler, collects the MDI-coated wood particles and MDI vapor with similar efficiency. It also demonstrates for the first time in this type of MDI emission a significant agreement for TRIG concentration between the DAN method in the impregnated filter configuration and an international standard one such as Asset.


[Determination of diphenylmethane diisocyanate in workplace air by HPLC with impregnated filter membrane]

X Wang, Z B Wang, Z L Zhao
PMID: 31177723   DOI: 10.3760/cma.j.issn.1001-9391.2019.05.017

Abstract

To develop a method for determining diphenylmethane diisocyanate in workplace air by HPLC with impregnated filter membrane.
MDI in workplace air reacted with 1- (2-pyridyl) piperazine on impregnated filter membrane to form MDI-urea derivatives, after elution and filtration, it was detected by HPLC-UV.
Limit of detection was 0.003 8 μg/ml and limit of quantification was 0.013 μg/ml. Good linearity was obtained in the range of 0.013~2.000 μg/ml (
=0.999 7) . The precision was 3.10%~8.03% (
=6) , while the recovery was 96.3%~101.9%. Asorption capacity of the membrane was 40.8 μg MDI, and could be stored for 14 days in the light-proof environment of 2~8 ℃.
The method optimized testing steps for MDI's standard curve, and provided good guidance for determination of MDI in workplace air with impregnated fiter membrane.


Preparation and performance of a BTDA-modified polyurea microcapsule for encapsulating avermectin

Yabo Fu, Haowei He, Ran Liu, Lei Zhu, Yining Xia, Jing Qiu
PMID: 31394421   DOI: 10.1016/j.colsurfb.2019.110400

Abstract

A pesticide microcapsule was prepared by encapsulating avermectin (AVM) in a polyurea microcapsule via interfacial polymerization in acetic ether/water emulsion. The polyurea microcapsule was consisted of chitosan oligomer (CO) as the membrane material and diphenyl methane-4,4'-diisocyanate (MDI) as the crosslinker. A chemical modification was carried out by grafting a UV-absorbent, 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), to CO before interfacial polymerization to enhance the UV-resistance of the microcapsule. The BTDA grafted CO (CO-BTDA) and the AVM microcapsules were characterized by a variety of instrumental techniques, including NMR, FTIR, UV-vis, GPC-LS, DLS, SEM and TEM. The in vitro release test showed that the polyurea microcapsule maintained the sustained release of AVM for a longer period (up to 120 h) in comparison with the commercial AVM formulations (within 24 h). The photodegradation test revealed that the polyurea microcapsule significantly reduced the AVM degradation and extended the half-life of AVM from 4.16 h to 9.43 h. The AVM degradation was further reduced by using the BTDA-modified polyurea microcapsule. The corresponding half-life was extended up to 17.33 h and can be mediated by changing the mass ratio of BTDA: CO during the synthesis of CO-BTDA. The use of polyurea microcapsule did not raise a concern about pesticide residue as no AVM was detected after the photodegradation test. In addition, the polyurea microcapsule itself was subject to degradation under sunlight exposure, which reduced its residue in the environment.


Analysis of Lung Gene Expression Reveals a Role for Cl

Adam V Wisnewski, Jian Liu, Carrie A Redlich
PMID: 32101465   DOI: 10.1165/rcmb.2019-0400OC

Abstract

Diisocyanates are well-recognized causes of asthma. However, sensitized workers frequently lack diisocyanate-specific IgE, which complicates diagnosis and suggests the disease involves IgE-independent mechanisms. We used a mouse model of methylene diphenyl diisocyanate (MDI) asthma to identify biological pathways that may contribute to asthma pathogenesis. MDI sensitization and respiratory tract exposure were performed in Balb/c, transgenic B-cell (e.g., IgE)-deficient mice and a genetic background (C57BL/6)-matched strain. Eosinophils in airway fluid were quantitated by flow cytometry. Lung tissue gene expression was assessed using whole-genome mRNA microarrays. Informatic software was used to identify biological pathways affected by respiratory tract exposure and potential targets for disease intervention. Airway eosinophilia and changes (>1.5-fold;
value < 0.05) in expression of 192 genes occurred in all three mouse strains tested, with enrichment in chemokines and a pattern associated with alternatively activated monocytes/macrophages. CLCA1 (calcium-activated chloride channel regulator 1) was the most upregulated gene transcript (>100-fold) in all exposed mouse lungs versus controls, followed closely by SLC26A4, another transcript involved in Cl
conductance. Crofelemer, a U.S. Food and Drug Administration-approved Cl
channel inhibitor, reduced MDI exposure induction of airway eosinophilia, mucus, CLCA1, and other asthma-associated gene transcripts. Expression changes in a core set of genes occurs independent of IgE in a mouse model of chemical-induced airway eosinophilia. In addition to chemokines and alternatively activated monocytes/macrophages, the data suggest a crucial role for Cl
channels in diisocyanate asthma pathology and as a possible target for intervention.


Dilysine-Methylene Diphenyl Diisocyanate (MDI), a Urine Biomarker of MDI Exposure?

Adam V Wisnewski, Ala F Nassar, Jian Liu, Dhimiter Bello
PMID: 30724074   DOI: 10.1021/acs.chemrestox.8b00262

Abstract

Biomonitoring of methylene diphenyl diisocyanate (MDI) in urine may be useful in industrial hygiene and exposure surveillance approaches toward disease (occupational asthma) prevention and in understanding pathways by which the internalized chemical is excreted. We explored possible urine biomarkers of MDI exposure in mice after respiratory tract exposure to MDI, as glutathione (GSH) reaction products (MDI-GSH), and after skin exposure to MDI dissolved in acetone. LC-MS analyses of urine identified a unique m/ z 543.29 [M + H]
ion from MDI-exposed mice but not from controls. The m/ z 543.29 [M + H]
ion was detectable within 24 h of a single MDI skin exposure and following multiple respiratory tract exposures to MDI-GSH reaction products. The m/ z 543.29 [M + H]
ion possessed properties of dilysine-MDI, including (a) an isotope distribution pattern for a molecule with the chemical formula C
H
N
O
, (b) the expected collision-induced dissociation (CID) fragmentation pattern upon MS/MS, and (c) a retention time in reversed-phase LC-MS identical to that of synthetic dilysine-MDI. Further MDI-specific Western blot studies suggested albumin (which contains multiple dilysine sites susceptible to MDI carbamylation) as a possible source for dilysine-MDI and the presence of MDI-conjugated albumin in urine up to 6 days after respiratory tract exposure. Two additional [M + H]
ions ( m/ z 558.17 and 863.23) were found exclusively in urine of mice exposed to MDI-GSH via the respiratory tract and possessed characteristics of previously described cyclized MDI-GSH and oxidized glutathione (GSSG)-MDI conjugates, respectively. Together the data identify urinary biomarkers of MDI exposure in mice and possible guidance for future translational investigation.


Acute 4,4'-Methylene Diphenyl Diisocyanate Exposure-Mediated Downregulation of miR-206-3p and miR-381-3p Activates Inducible Nitric Oxide Synthase Transcription by Targeting Calcineurin/NFAT Signaling in Macrophages

Chen-Chung Lin, Brandon F Law, Justin M Hettick
PMID: 31609387   DOI: 10.1093/toxsci/kfz215

Abstract

Exposure to 4,4'-methylene diphenyl diisocyanate (MDI) in the occupational setting may lead to development of occupational asthma (OA), and the underlying molecular mechanisms of MDI-induced disease pathogenesis remain an active area of research. Using a nose-only mouse inhalation model, we find that circulating microRNA (miR)-206-3p and miR-381-3p are downregulated after MDI exposure; however, cellular miR-206-3p and miR-381-3p responses after MDI aerosol exposure and their pathophysiological roles in MDI-OA are unknown. We hypothesize that miR-206-3p and miR-381-3p-regulated mechanisms cause increased expression of the inducible nitric oxide synthase (iNOS) after MDI aerosol exposure. We examined cellular miR-206-3p and miR-381-3p, calcineurins, nuclear factors of activated T cells (NFATs), and iNOS levels from both nose-only exposed murine bronchoalveolar lavage cells (BALCs) and differentiated THP-1 macrophages treated with MDI-glutathione (GSH) conjugates. Both in vivo murine MDI aerosol exposure and in vitro MDI-GSH exposures in THP-1 macrophages result in downregulation of endogenous miR-206-3p and miR-381-3p and upregulation of PPP3CA and iNOS expression. Transfection of THP-1 macrophages with miR-inhibitor-206-3p and miR-inhibitor-381-3p resulted in the upregulation of PPP3CA and iNOS. Using RNA-induced silencing complex immunoprecipitation and translational reporter assays, we verified that PPP3CA, but not iNOS, is directly targeted by both miR-206-3p and miR-381-3p. Downregulation of miR-206-3p and miR-381-3p following by MDI exposure induces calcineurin/NFAT signaling-mediated iNOS transcription in macrophages and BALCs.


Microbial oversecretion of (R)-3-hydroxybutyrate oligomer with diethylene glycol terminal as a macromonomer for polyurethane synthesis

Ayaka Hiroe, Tetsuo Sakurai, Shoji Mizuno, Yuki Miyahara, Saki Goto, Mariko Yamada, Takeharu Tsuge, Seiichi Taguchi
PMID: 33202278   DOI: 10.1016/j.ijbiomac.2020.11.083

Abstract

Poly((R)-3-hydroxybutyrate) (P(3HB)) is a polyester that is synthesized and accumulated in many prokaryotic cells. Recently, a new culture method for the secretion of the intracellularly synthesized (R)-3-hydroxybutyrate oligomer (3HBO) from recombinant Escherichia coli cells was developed. In this study, we attempted to produce microbial 3HBO capped with a diethylene glycol terminal (3HBO-DEG) as a macromonomer for polymeric materials. First, we prepared recombinant E. coli strains harboring genes encoding various polyhydroxyalkanoate (PHA) synthases (PhaC, PhaEC or PhaRC) that can incorporate chain transfer (CT) agents such as DEG into the polymer's terminal and generate CT end-capped oligomers. To this end, each strain was cultivated under DEG supplemental conditions, and the synthesis of 3HBO-DEG was confirmed. As a result, the highest secretory production of 3HBO-DEG was observed for the PHA synthase derived from Bacillus cereus YB-4 (PhaRC
). To evaluate the usability of the secreted 3HBO-DEG as a macromonomer, 3HBO-DEG was purified from the culture medium and polymerized with 4,4'-diphenylmethane diisocyanate as a spacer compound. Characterization of the polymeric products revealed that 3HBO-based polyurethane was successfully obtained and was a flexible and transparent noncrystalline polymer, unlike P(3HB). These results suggested that microbial 3HBO-DEG is a promising platform building block for synthesizing polyurethane and various other polymers.


Development of a method for quantification of toluene diisocyanate and methylenediphenyl diisocyanate migration from polyurethane foam sample surface to artificial sweat by HPLC-UV-MS

Aleksandra Donchenko, Simon Aubin, Sébastien Gagné, Mark Spence, Livain Breau, Jacques Lesage
PMID: 32145637   DOI: 10.1016/j.jchromb.2020.122027

Abstract

The US Environmental protection agency (EPA) has published guidance that includes test procedures for evaluating indoor exposure to chemicals from products. One of the test procedures represents the migration test for evaluating potential dermal exposure from home furniture. Such an evaluation involves the chemical measurement of the sweat which is currently unavailable in the literature. The objective of this project was to develop and validate an analytical method for quantification of migration of 4,4'-methylenediphenyl diisocyanate (MDI), 2,6-toluene diisocyanate (2,6-TDI) and 2,4-toluene diisocyanate (2,4-TDI) from a polyurethane (PU) flexible foam to artificial sweat that meets the recommendations of the EPA test protocol. Following the EPA protocol, six synthetic sweat solutions were prepared and used in evaluation of isocyanate recovery performance. The migration tests were conducted using five foam types that were chosen and supplied by PU foam manufacturers to represent the types most commonly found in commercial products, and with formulations anticipated to have the highest potential residual TDI or MDI. Migration tests were conducted using glass fiber filters (GFF) coated with 1-(2-methoxyphenyl)piperazine (1,2-MP) and analyzed using HPLC equipped with a UV detector for quantification and a MS detector to qualify peaks. The detection limits of the method were 0.002 µg/mL for 2,6-TDI, 0.011 µg/mL for 2,4-TDI, and 0.003 µg/mL for MDI. Quantification limits were 0.006 µg/mL, 0.037 µg/mL, and 0.010 µg/mL, respectively. The recovery tests on a Teflon surface for 5 of the 6 EPA-recommended synthetic sweat solutions indicate the recovery percentage was approximately 80% for diisocyanates. Recovery for the sixth sweat solution was low, approximately 30%. TDI and MDI migration was not observed when testing was conducted on foam samples.


Diisocyanate modifiable commercial filter paper with tunable hydrophobicity, enhanced wet tensile strength and antibacterial activity

Xuelian Zhou, Yanqiao Fu, Lidong Chen, Ruibin Wang, Xiu Wang, Yingchun Miao, Xingxiang Ji, Huiyang Bian, Hongqi Dai
PMID: 32919577   DOI: 10.1016/j.carbpol.2020.116791

Abstract

Paper made of cellulose has the advantages of substantial resource, good biocompatibility, large operation scale, and low production cost, however, it is usually hindered to replace plastic due to its inferior stability to water and poor mechanical strength. Herein, commercial filter paper (FP) was reacted with methylene diphenyl diisocyanate (MDI) to fabricate modified paper with tunable hydrophobicity and enhanced wet tensile strength. Due to the formation of urethane linkages in the reaction, both hydrophobicity and wet mechanical properties can be tuned and improved by varying the MDI cross-linking agent, exhibiting highest water contact angle of 137.0° and wet tensile strength of 4.8 MPa. In addition, the modified MDI-FPs exhibited excellent antibacterial performance against Escherichia coli compared with the original FP. Overall, this study provides a more simple approach to modify cellulose paper to produce versatile cellulose-based materials that can potentially replace the non-biodegradable plastics.


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